RN-1734

Übersicht

Beschreibung

This compound is known for its ability to completely antagonize 4αPDD-mediated activation of TRPV4 with low micromolar IC50 values for human, mouse, and rat TRPV4 channels . RN-1734 has been widely used in scientific research to study the role of TRPV4 in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

RN-1734 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug verwendet, um die chemischen Eigenschaften und die Reaktivität von TRPV4-Antagonisten zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die Rolle von TRPV4 in zellulären Prozessen zu verstehen, einschließlich Calcium-Einstrom und Zellsignalisierung.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen untersucht, an denen TRPV4 beteiligt ist, wie z. B. Schmerzen, Entzündungen und neurodegenerative Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf TRPV4 und verwandte Signalwege abzielen

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv den TRPV4-Kanal antagonisiert. Die Verbindung bindet an den TRPV4-Kanal und hemmt seine Aktivierung durch 4αPDD, einen bekannten TRPV4-Agonisten. Diese Hemmung verhindert den Einstrom von Calciumionen in die Zellen und moduliert so verschiedene zelluläre Prozesse. Die molekularen Ziele von this compound umfassen die TRPV4-Kanäle in menschlichen, murinen und Rattenzellen mit IC50-Werten von 2,3 μM, 5,9 μM bzw. 3,2 μM .

Wirkmechanismus

Target of Action

RN-1734 is a selective antagonist of the TRPV4 channel . The TRPV4 (Transient Receptor Potential Vanilloid 4) channel is a non-selective cation channel that is mostly permeable to calcium (Ca2+), which participates in intracellular Ca2+ handling in various cells .

Mode of Action

This compound works by completely antagonizing the activation of the TRPV4 channel mediated by 4αPDD . It has comparable, low micromolar IC50s for all three species (hTRPV4: 2.3 μM, mTRPV4: 5.9 μM, rTRPV4: 3.2 μM) .

Biochemical Pathways

The TRPV4 channel is involved in a variety of physiological processes, including inflammation . This compound’s antagonistic action on the TRPV4 channel can affect these processes. For instance, it has been shown to decrease the production of tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β) .

Pharmacokinetics

It is soluble in dmso up to 50mm , which may have implications for its bioavailability.

Result of Action

This compound has been shown to have several effects at the molecular and cellular level. It clearly decreases the production of TNF-α and IL-1β without altering the number of olig2-positive cells . In a study using a demyelination mouse model, this compound significantly reversed the decrease in CNP protein and improved myelination .

Biochemische Analyse

Biochemical Properties

RN-1734 interacts with the TRPV4 channel, a non-selective cation channel that is sensitive to various stimuli including mechanical, chemical, and selective pharmacological compounds . This compound completely antagonizes 4αPDD-mediated activation of TRPV4 with comparable, low micromolar IC50 values for all three species (hTRPV4: 2.3 μM, mTRPV4: 5.9 μM, rTRPV4: 3.2 μM) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It clearly decreases the production of tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β) without altering the number of olig2-positive cells . This suggests that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the TRPV4 channel and inhibiting its activation . This inhibition can lead to changes in gene expression and enzyme activity, providing a thorough explanation of the mechanism of action of this compound.

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, this compound was shown to significantly decrease the percentage of cleaved-caspase 3 positive cells after 27 hours of incubation . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

In a CPZ-induced demyelination mouse model, this compound was administered at a dosage of 0.5 μl (10 μM in 5% DMSO and 0.9% NaCl) via a microinjector pump for 5 weeks . This treatment significantly reversed the decrease in CNP protein and improved myelination in the mice .

Vorbereitungsmethoden

The synthesis of RN-1734 involves several steps, starting with the preparation of the core benzenesulfonamide structure. The synthetic route typically includes:

Nitration and Reduction: The nitration of a suitable benzene derivative followed by reduction to form the corresponding amine.

Sulfonation: The introduction of the sulfonamide group through sulfonation reactions.

Substitution: The substitution of the amine group with isopropyl and isopropylaminoethyl groups.

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

RN-1734 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Chlorpositionen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile wie Amine für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

RN-1734 ist unter den TRPV4-Antagonisten aufgrund seiner hohen Selektivität und Potenz einzigartig. Ähnliche Verbindungen umfassen:

HC-067047: Ein weiterer TRPV4-Antagonist mit einer anderen Bindungsstelle und einem anderen Wirkmechanismus.

GSK1016790A: Ein TRPV4-Agonist, der zur Untersuchung der Aktivierung von TRPV4-Kanälen verwendet wird.

4αPDD: Eine synthetische Verbindung, die TRPV4-Kanäle aktiviert und häufig in Verbindung mit this compound verwendet wird, um die Funktion von TRPV4 zu untersuchen

This compound zeichnet sich durch seine Fähigkeit aus, die TRPV4-Aktivierung mit niedrigen mikromolaren IC50-Werten vollständig zu antagonisieren, was es zu einem wertvollen Werkzeug in der TRPV4-Forschung macht .

Eigenschaften

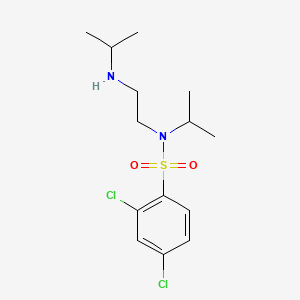

IUPAC Name |

2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Cl2N2O2S/c1-10(2)17-7-8-18(11(3)4)21(19,20)14-6-5-12(15)9-13(14)16/h5-6,9-11,17H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYZMEAZAIFMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394046 | |

| Record name | 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946387-07-1 | |

| Record name | 2,4-Dichloro-N-(1-methylethyl)-N-[2-[(1-methylethyl)amino]ethyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946387-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.